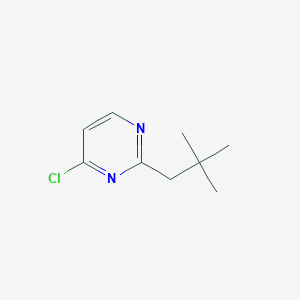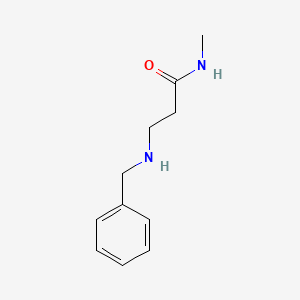![molecular formula C13H18ClN B1531376 3-[(E)-2-Phenylethenyl]piperidinhydrochlorid CAS No. 2098157-51-6](/img/structure/B1531376.png)
3-[(E)-2-Phenylethenyl]piperidinhydrochlorid
Übersicht
Beschreibung
“3-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound with the molecular formula (CH2)5NH . It consists of five methylene bridges (-CH2-) and one amine bridge (-NH-) .
Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of Ugi multicomponent reaction (MCR) products . They have also been involved in cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Design
3-[(E)-2-Phenylethenyl]piperidinhydrochlorid: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Medikamenten und trägt zu seinen pharmakologischen Eigenschaften bei. Die Verbindung kann verwendet werden, um neue Medikamente mit erhöhter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln .
Krebsforschung
Diese Verbindung hat in der Krebsforschung vielversprechend gezeigt, insbesondere bei der Synthese von Molekülen, die mit Krebszellsignalwegen interagieren können. Es kann die Zellmigration und -proliferation hemmen, was es zu einem möglichen Kandidaten für die Entwicklung der Krebstherapie macht .
Neuropharmakologie
In der Neuropharmakologie könnte This compound verwendet werden, um Behandlungen für neurodegenerative Erkrankungen zu entwickeln. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht es zu einem exzellenten Kandidaten für die Behandlung von Erkrankungen des zentralen Nervensystems .
Analgetikaentwicklung
Das Piperidinderivat wird auf seine analgetischen Eigenschaften untersucht. Es könnte zur Entwicklung neuer Schmerzmittel führen, die wirksamer sind und weniger Nebenwirkungen haben als aktuelle Medikamente .
Antimikrobielle Mittel
Die Forschung zu antimikrobiellen Anwendungen hat ergeben, dass This compound zur Entwicklung neuer Antibiotika verwendet werden könnte. Seine Struktur ermöglicht die Entwicklung von Verbindungen, die gegen resistente Bakterienstämme wirksam sind .
Antivirale Mittel
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung von antiviralen Medikamenten. Es könnte besonders nützlich sein bei der Entwicklung von Behandlungen für neu auftretende Virusinfektionen, bei denen aktuelle Therapien unwirksam sind .
Entzündungshemmende Mittel
Seine potenziellen entzündungshemmenden Wirkungen werden untersucht, was zu neuen Behandlungen für chronisch-entzündliche Erkrankungen führen könnte. Diese Anwendung ist besonders relevant angesichts der zunehmenden Verbreitung solcher Erkrankungen weltweit .
Chirale Optimierung in der Synthese
This compound: kann für die chirale Optimierung in der chemischen Synthese verwendet werden. Dies ist entscheidend für die Herstellung von Substanzen mit bestimmten gewünschten Eigenschaften wie erhöhter Wirksamkeit oder Stabilität .
Wirkmechanismus
Target of Action
Piperidine, a major component of this compound, has been found to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-[(E)-2-phenylethenyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 3-[(E)-2-phenylethenyl]piperidine hydrochloride interacts with various receptor proteins, including G-protein coupled receptors, which play a vital role in cell signaling pathways .
Cellular Effects
The effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, 3-[(E)-2-phenylethenyl]piperidine hydrochloride affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-[(E)-2-phenylethenyl]piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For instance, its binding to cholinesterase enzymes results in their inhibition, which in turn increases acetylcholine levels . Additionally, 3-[(E)-2-phenylethenyl]piperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that 3-[(E)-2-phenylethenyl]piperidine hydrochloride remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and neuroprotection . At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects .
Metabolic Pathways
3-[(E)-2-phenylethenyl]piperidine hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of 3-[(E)-2-phenylethenyl]piperidine hydrochloride are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-[(E)-2-phenylethenyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and heart . The localization and accumulation of 3-[(E)-2-phenylethenyl]piperidine hydrochloride in these tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 3-[(E)-2-phenylethenyl]piperidine hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of 3-[(E)-2-phenylethenyl]piperidine hydrochloride can influence its interactions with biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
3-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,8-9,13-14H,4,7,10-11H2;1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBGBWPYGPBNOP-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)


![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)

![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)

![1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B1531312.png)



